molecular formula C8H7ClOS B6304922 4-Chloro-3-(methylthio)benzaldehyde CAS No. 1289208-98-5

4-Chloro-3-(methylthio)benzaldehyde

Cat. No.: B6304922
CAS No.: 1289208-98-5
M. Wt: 186.66 g/mol
InChI Key: IJAIUCCJCLRFQA-UHFFFAOYSA-N
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Description

“4-Chloro-3-(methylthio)benzaldehyde” is a chemical compound . It is also known by other names such as “4-Chloro-3-methylbenzaldehyde” and "Benzaldehyde, 4-chloro-3-methyl-" .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7ClOS . The average mass is 154.594 Da and the monoisotopic mass is 154.018539 Da .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a refractive index of 1.646 and a boiling point of 86-90 °C/1 mmHg . The density of the compound is 1.144 g/mL at 25 °C .

Safety and Hazards

“4-Chloro-3-(methylthio)benzaldehyde” is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation. It may cause respiratory irritation and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

4-chloro-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIUCCJCLRFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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